3-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
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Overview
Description
3-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a complex organic compound featuring multiple halogenated aromatic rings and a benzimidazole structure
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,4-dichlorobenzyl alcohol, have antiseptic properties and are able to kill bacteria and viruses associated with mouth and throat infections .
Mode of Action
It is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .
Biochemical Pathways
Similar compounds have been found to have a direct virucidal effect on certain viruses .
Pharmacokinetics
The physical properties such as melting point and boiling point can impact its bioavailability .
Result of Action
Similar compounds have been found to maintain antimicrobial activity for 5 to 10 minutes after application .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves a multi-step process. One common route includes the following steps:
Starting Materials: : The process often begins with commercially available starting materials such as 2,4-dichlorobenzyl chloride, 5,6-dichloro-2-aminobenzimidazole, and pyridinone derivatives.
Step-by-Step Synthesis: : The 2,4-dichlorobenzyl chloride reacts with 5,6-dichloro-2-aminobenzimidazole through a nucleophilic substitution reaction to form the benzimidazole derivative. This intermediate then undergoes cyclization with pyridinone under controlled conditions to yield the final product.
Reaction Conditions: : Typical conditions include the use of polar aprotic solvents (e.g., DMF, DMSO), elevated temperatures (80-150°C), and bases (e.g., K2CO3) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors and automated processes to ensure consistent product quality and high yield. Optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving industrial feasibility.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : The compound can undergo electrophilic aromatic substitution reactions due to the presence of multiple halogen groups.
Reduction Reactions: : The nitro or halogen groups in the compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: : Certain functional groups within the molecule, such as benzyl or benzimidazole groups, can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution Reagents: : Nucleophiles like sodium amide (NaNH2) or Grignard reagents (RMgX) in nonpolar solvents.
Reduction Reagents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Oxidation Reagents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products
Substitution: : Formation of derivatives with different substituents on the aromatic rings.
Reduction: : Removal of halogens or reduction of nitro groups to amines.
Oxidation: : Formation of carboxylic acids or ketones from respective functional groups.
Scientific Research Applications
Chemistry
Catalyst Development: : Used in developing novel catalysts for organic reactions due to its unique structure.
Material Science: : Incorporated into polymers and materials for advanced properties like flame retardance or increased thermal stability.
Biology
Enzyme Inhibition: : Investigated as a potential inhibitor for various enzymes due to its structural similarity to biological molecules.
Bioorganic Chemistry: : Used in studying interactions with biomolecules such as DNA and proteins.
Medicine
Drug Design: : Potential lead compound for developing new drugs targeting specific diseases due to its bioactive structure.
Pharmacology: : Studied for its pharmacokinetic properties and potential therapeutic uses.
Industry
Chemical Manufacturing: : Used as an intermediate in the synthesis of other complex organic molecules.
Agriculture: : Evaluated for its potential use as a pesticide or herbicide.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: : Such as thiabendazole and omeprazole, used as antiparasitic and antacid agents respectively.
Halogenated Pyridinones: : Compounds like haloperidol, used in antipsychotic medications.
Uniqueness
The uniqueness of 3-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone lies in its combined structure of dichlorobenzyl, benzimidazole, and pyridinone moieties
Properties
IUPAC Name |
3-[5,6-dichloro-1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl4N3O/c20-11-4-3-10(13(21)6-11)9-26-17-8-15(23)14(22)7-16(17)25-18(26)12-2-1-5-24-19(12)27/h1-8H,9H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSJRCUXNBJDCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NC3=CC(=C(C=C3N2CC4=C(C=C(C=C4)Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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